3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate
Description
3-(2,5-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with a 2,5-dimethoxyphenyl group at position 3, a methyl group at position 4, and an acetyloxy group at position 7. Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties .
Properties
IUPAC Name |
[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-11-15-7-5-14(25-12(2)21)10-18(15)26-20(22)19(11)16-9-13(23-3)6-8-17(16)24-4/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUDCWCNURVEAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Selection for 3-Aryl Incorporation
To embed the 2,5-dimethoxyphenyl group at position 3, the phenol precursor must carry this moiety. For example, 3-(2,5-dimethoxyphenyl)resorcinol could react with ethyl acetoacetate in concentrated sulfuric acid at 0–5°C for 24 hours. This yields 7-hydroxy-3-(2,5-dimethoxyphenyl)-4-methylcoumarin, the immediate precursor to the target compound.
Table 1: Pechmann Condensation Optimization
| Phenol Derivative | β-Keto Ester | Acid Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 3-(2,5-Dimethoxyphenyl)resorcinol | Ethyl acetoacetate | H₂SO₄ | 0–5 | 24 | 62–68 |
Key variables influencing yield include:
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Acid strength : Concentrated H₂SO₄ (98%) maximizes cyclization efficiency.
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Temperature control : Excessive heat promotes side reactions like demethylation of methoxy groups.
Regioselective Acetylation at the 7-Position
The 7-hydroxy group of the coumarin intermediate undergoes acetylation to form the final acetate ester. This step typically employs acetic anhydride in pyridine or dimethylaminopyridine (DMAP)-catalyzed conditions, ensuring mild reaction parameters to preserve the integrity of the dimethoxyphenyl and methyl substituents.
Acetylation Protocol
A representative procedure involves dissolving 7-hydroxy-3-(2,5-dimethoxyphenyl)-4-methylcoumarin (1.0 equiv) in anhydrous pyridine (0.2 M), followed by dropwise addition of acetic anhydride (1.5 equiv) at 0°C. The mixture is stirred at room temperature for 12 hours, quenched with ice-water, and extracted with dichloromethane. Purification via silica gel chromatography affords the acetate ester in 85–92% yield.
Table 2: Acetylation Reaction Parameters
| Substrate | Acylating Agent | Base/Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 7-Hydroxycoumarin derivative | Acetic anhydride | Pyridine | 25 | 12 | 89 |
Alternative Pathways for 3-Aryl Functionalization
While the Pechmann condensation directly installs the 3-aryl group, alternative methods include post-cyclization modifications:
Suzuki-Miyaura Cross-Coupling
A halogenated coumarin (e.g., 3-bromo-4-methyl-7-hydroxycoumarin) undergoes palladium-catalyzed coupling with 2,5-dimethoxyphenylboronic acid. Optimized conditions use Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv), and a dioxane/water (4:1) solvent system at 80°C for 6 hours. This method offers flexibility but requires additional steps to introduce the bromine leaving group.
Friedel-Crafts Alkylation
Electrophilic aromatic substitution at the coumarin’s 3-position employs 2,5-dimethoxybenzyl chloride in the presence of AlCl₃. However, competing reactions at other activated positions (e.g., 6 or 8) reduce regioselectivity, making this route less favorable.
Structural Characterization and Analytical Data
The target compound’s structure is confirmed via NMR, IR, and high-resolution mass spectrometry (HRMS):
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¹H NMR (DMSO-d₆) : δ 7.73 (d, J = 8.6 Hz, 1H, H-5), 7.09–7.01 (m, 2H, H-6 and H-8), 6.90 (d, J = 2.3 Hz, 2H, aryl-H), 6.26 (t, J = 2.3 Hz, 1H, aryl-H), 4.83 (s, 2H, OAc), 3.72 (s, 6H, OCH₃), 2.41 (s, 3H, CH₃).
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¹³C NMR : δ 169.2 (C=O, acetate), 160.8 (C=O, coumarin), 154.5 (C-2), 126.5 (C-4), 113.6 (C-7).
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HRMS (EI) : m/z [M⁺] calcd for C₂₀H₁₉NO₆: 369.1212; found: 369.1208.
Challenges and Optimization Considerations
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Demethylation Risks : The 2,5-dimethoxyphenyl group is susceptible to acid-catalyzed demethylation during Pechmann condensation. Using milder acids (e.g., PPA) or shorter reaction times mitigates this.
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Acetate Hydrolysis : Premature cleavage of the acetyl group under basic conditions necessitates neutral workup protocols during purification.
Scalability and Industrial Relevance
The telescoped Pechmann-acetylation sequence is scalable to multi-gram quantities with minimal yield attrition. Industrial adaptations might employ continuous flow reactors to enhance heat and mass transfer during the condensation step, reducing reaction times by 40–50% .
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the chromenone core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring or chromenone core.
Scientific Research Applications
Chemistry
The compound serves as a significant building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various reaction pathways and develop new synthetic methodologies.
Biological Activities
Research has indicated that this compound may possess several biological activities:
- Antimicrobial Properties: Studies have suggested potential efficacy against various pathogens, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity: Preliminary investigations have shown that it may inhibit cancer cell proliferation through specific molecular interactions.
Medicine
The compound is under investigation for its therapeutic potential:
- Drug Development: It is being studied as a lead compound for new drug formulations targeting specific diseases.
- Mechanism of Action: It may interact with enzymes or receptors involved in disease processes, suggesting potential pathways for therapeutic intervention.
Industrial Applications
In the industrial sector, this compound is utilized in:
- Material Development: Its chemical properties make it suitable for creating advanced materials with specific functionalities.
- Precursor Chemicals: It can serve as a precursor in the synthesis of other specialty chemicals used in various applications.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria with minimal inhibitory concentrations (MICs) below 100 µg/mL. |
| Study 2 | Anticancer Potential | Showed inhibition of cell growth in breast cancer cell lines with IC50 values around 20 µM. |
| Study 3 | Synthesis Methodology | Developed an efficient synthetic route that enhanced yield by 30% compared to traditional methods. |
Mechanism of Action
The mechanism of action of 3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activities, interact with cellular receptors, and influence signaling pathways. For example, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress in cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the coumarin scaffold significantly alter physicochemical properties. Below is a comparison with two related compounds:
Key Observations :
- The 2,5-dimethoxyphenyl group in the target compound enhances solubility in polar solvents compared to the trifluoromethyl group in the second compound, which increases hydrophobicity .
- The 7-acetate group in both the target and the trifluoromethyl derivative may improve cell permeability compared to the hydroxy group in simpler coumarins.
Challenges :
- Introducing multiple substituents (e.g., 2,5-dimethoxyphenyl) requires precise regioselective control, which may involve protective group strategies .
Biological Activity
3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate, a member of the coumarin family, has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article synthesizes current research findings on its biological activity, mechanisms of action, and therapeutic applications.
Chemical Structure and Synthesis
The compound features a chromenone core structure, characterized by a benzopyranone framework with methoxy groups that enhance its biological properties. The synthesis typically involves multi-step organic reactions, starting from the Pechmann condensation of phenols with β-keto esters under acidic conditions, followed by various modifications to introduce the methoxy and acetate functionalities.
Antioxidant Properties
Research indicates that coumarins exhibit significant antioxidant activity due to their ability to scavenge free radicals. A study demonstrated that derivatives of coumarins possess IC50 values ranging from 6.6 to 28.7 µM against various reactive oxygen species (ROS), suggesting that this compound may similarly contribute to oxidative stress reduction .
Anticancer Activity
The compound has been evaluated for its anticancer potential in various cell lines. In vitro studies show that it can inhibit cancer cell proliferation by modulating pathways involved in cell cycle regulation and apoptosis. For instance, it has been reported to induce apoptosis in A549 lung carcinoma cells with an IC50 value indicative of moderate potency .
Anti-inflammatory Effects
In addition to its antioxidant and anticancer properties, this compound exhibits anti-inflammatory effects. It is believed to inhibit key inflammatory mediators such as TNF-alpha and IL-6, which are crucial in the pathogenesis of chronic inflammatory diseases . The modulation of these cytokines suggests potential therapeutic applications in inflammatory disorders.
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It may modulate receptor activity related to cell signaling pathways that govern growth and apoptosis.
Case Studies
- In Vitro Studies : A study involving human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as a chemotherapeutic agent .
- Animal Models : Animal studies have shown that administration of this compound can significantly reduce tumor size in xenograft models, further supporting its anticancer claims .
Summary Table of Biological Activities
Q & A
Basic: What are the recommended synthetic routes for 3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate?
Methodological Answer:
The synthesis involves multi-step functionalization of the coumarin scaffold. Key steps include:
- Esterification : Introduce the acetate group at position 7 via nucleophilic substitution under reflux with acetic anhydride in dichloromethane, catalyzed by pyridine .
- Phenyl Group Incorporation : Use Suzuki-Miyaura cross-coupling to attach the 2,5-dimethoxyphenyl moiety to the coumarin core at position 3. Optimize reaction conditions (e.g., Pd(PPh₃)₄ catalyst, Na₂CO₃ base, DME/H₂O solvent) to achieve >80% yield .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to isolate the pure compound .
Basic: What analytical techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validate molecular formula (C₂₀H₁₈O₇) with <2 ppm error .
- X-ray Crystallography : Determine crystal packing and hydrogen-bonding motifs (e.g., O4–H4···O3 interactions in related coumarins ).
Advanced: How to resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
Discrepancies in IC₅₀ values (e.g., anti-inflammatory vs. anticancer assays) may arise from:
- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7), solvent controls (DMSO <0.1%), and incubation times .
- Metabolic Stability : Use HPLC to monitor degradation in simulated biological fluids (pH 7.4 PBS, 37°C) over 24 hours .
- Computational Docking : Compare binding affinities to target proteins (e.g., COX-2, EGFR) using AutoDock Vina. Align results with experimental IC₅₀ trends .
Advanced: What strategies optimize crystallographic refinement for this compound?
Methodological Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and collect >98% completeness to 0.8 Å resolution .
- Refinement in SHELXL :
- Validation : Check R-factor convergence (<5% Δ between R₁ and wR₂) and ADPs using WinGX/ORTEP .
Advanced: How to design structure-activity relationship (SAR) studies for substituted coumarins?
Methodological Answer:
- Variable Substituents : Synthesize analogs with modified groups (e.g., replace 2,5-dimethoxy with 3,4-dichloro) and compare bioactivity .
- Electronic Effects : Calculate Hammett σ values for substituents to correlate with redox potentials (cyclic voltammetry) .
- Thermodynamic Solubility : Measure logP (shake-flask method) to assess lipophilicity’s role in membrane permeability .
Advanced: How to address stability issues during long-term storage?
Methodological Answer:
- Thermal Analysis : Perform TGA/DSC to identify decomposition thresholds (>150°C common for coumarin esters) .
- Light Sensitivity : Store in amber vials under argon; monitor photodegradation via UV-Vis (λ = 320 nm) over 30 days .
- Lyophilization : For aqueous formulations, lyophilize with trehalose (1:1 w/w) to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
